N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenol reacts with an appropriate acylating agent.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
N-(1H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzimidazole derivatives, chlorophenoxy acetamides, and other heterocyclic compounds.
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-1-4-12(5-2-10)21-8-15(20)19-11-3-6-13-14(7-11)18-9-17-13/h1-7,9H,8H2,(H,17,18)(H,19,20) |
InChI Key |
PFKZERNIQQNCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)N=CN3)Cl |
Origin of Product |
United States |
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